molecular formula C20H18ClNO4 B10823139 Berberine Hydrochloride-d6

Berberine Hydrochloride-d6

Cat. No.: B10823139
M. Wt: 377.8 g/mol
InChI Key: VKJGBAJNNALVAV-TXHXQZCNSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of berberine-d6 (chloride) involves the incorporation of deuterium atoms into the berberine molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions in the molecule .

Industrial Production Methods: Industrial production of berberine-d6 (chloride) follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The final product is typically purified using techniques such as crystallization or chromatography to achieve the desired level of deuteration .

Chemical Reactions Analysis

Types of Reactions: Berberine-d6 (chloride) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include berberrubine, dihydroberberine, and various substituted berberine derivatives .

Comparison with Similar Compounds

Properties

Molecular Formula

C20H18ClNO4

Molecular Weight

377.8 g/mol

IUPAC Name

16,17-bis(trideuteriomethoxy)-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene;chloride

InChI

InChI=1S/C20H18NO4.ClH/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2;/h3-4,7-10H,5-6,11H2,1-2H3;1H/q+1;/p-1/i1D3,2D3;

InChI Key

VKJGBAJNNALVAV-TXHXQZCNSA-M

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC([2H])([2H])[2H].[Cl-]

Canonical SMILES

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.[Cl-]

Origin of Product

United States

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